1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Organosilicon Synthesis Silyllithium Reagents Tamao-Fleming Oxidation

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7) is an aryl-substituted disilane with the molecular formula C18H26O2Si2 and a molecular weight of 330.57 g/mol. This compound, available commercially in ≥96% assay , features two 2-methoxyphenyl groups attached to a tetramethyldisilane backbone.

Molecular Formula C18H26O2Si2
Molecular Weight 330.6 g/mol
CAS No. 332343-84-7
Cat. No. B1310692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
CAS332343-84-7
Molecular FormulaC18H26O2Si2
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1[Si](C)(C)[Si](C)(C)C2=CC=CC=C2OC
InChIInChI=1S/C18H26O2Si2/c1-19-15-11-7-9-13-17(15)21(3,4)22(5,6)18-14-10-8-12-16(18)20-2/h7-14H,1-6H3
InChIKeyGTVBFJHBCZGREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7): Procurement-Ready Organosilicon Precursor for Advanced Synthesis and Materials


1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7) is an aryl-substituted disilane with the molecular formula C18H26O2Si2 and a molecular weight of 330.57 g/mol . This compound, available commercially in ≥96% assay , features two 2-methoxyphenyl groups attached to a tetramethyldisilane backbone. Its primary utility in synthetic chemistry stems from its role as a precursor to the (2-methoxyphenyl)dimethylsilyl anion, a reagent that installs a C-Si bond readily cleavable under exceptionally mild Tamao-Fleming oxidation conditions [1].

Workflow Precursor for (2-methoxyphenyl)dimethylsilyllithium reagent generation
Key step Enables Tamao-Fleming oxidation under reported mild conditions
Format Aryl-substituted disilane building block for C-Si bond installation

Why Generic Disilanes and Aryl-Substituted Analogs Cannot Replace 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7) in Critical Applications


Substituting 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane with other aryl-disilanes or commonly used silyllithium precursors like PhMe2SiLi introduces significant performance penalties. The ortho-methoxy substitution pattern in this compound is uniquely responsible for generating a silyllithium reagent with substantially enhanced electron-donating capability and enables Tamao-Fleming oxidation under conditions far milder than those required for the widely used PhMe2Si group [1]. Furthermore, the specific steric and electronic environment around the silicon center dictates the kinetic stability and fragmentation behavior of the derived cation radicals, which is critical for applications in materials science and mechanistic studies [2]. Consequently, generic or para-substituted analogs fail to replicate the precise combination of synthetic utility and reactive intermediate properties that define the performance of CAS 332343-84-7.

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Silyl anion generation

PhMe2SiCl may fail to generate the analogous silyllithium; the ortho-methoxy disilane provides a reported reliable entry to the reactive anion.

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Oxidation deprotection step

Para-substituted or generic aryl-silanes may require harsher Tamao-Fleming conditions, altering downstream compatibility.

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Cation radical behavior

Substitution pattern modulates cation radical lifetimes; para-analogs exhibit different kinetic profiles that may not transfer to ortho systems.

Quantitative Comparative Evidence for 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7) vs. Structural Analogs


Silyl Anion Generation: Superior Reagent Accessibility Over PhMe2SiCl

Unlike PhMe2SiCl, which frequently fails to generate the corresponding silyllithium reagent even for closely related aryl groups [1], 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (2) cleanly reacts with MeLi at -50 °C in 4:1 THF/HMPA to produce the (2-methoxyphenyl)dimethylsilyllithium reagent (1) [2]. This pathway circumvents the problematic direct lithiation of chlorosilanes, enabling reliable access to a silyl anion that is otherwise inaccessible via conventional methods.

Silyl anion generation
Head-to-head
Target: clean conversion to (2-MeOPh)Me2SiLi using MeLi
PhMe2SiCl: documented failure for many aryl derivatives
Supports reliable access to silyl anion for Tamao-Fleming workflows.
Reported generation at -50 °C in THF/HMPA.
Organosilicon Synthesis Silyllithium Reagents Tamao-Fleming Oxidation

Cuprate Coupling Yields: High and Consistent Performance in C-Si Bond Formation

The cyanocuprate derived from (2-methoxyphenyl)dimethylsilyllithium (3) exhibits high and consistent yields in C-Si bond forming reactions with various electrophiles. In the study by Lee and Corey, this cuprate reacted with (E)-geranyl benzoate to give the allylsilane product 4 in 80% yield, with (E,E)-sorbyl benzoate to give 5 in 72% yield, and underwent conjugate addition with 2-cyclohexenone to provide adduct 6 in 80% yield [1]. A broader series of analogous cuprates derived from related (2-methoxyphenyl)disilane structures gave yields ranging from 81-96% across seven examples, demonstrating a consistently high performance profile [1].

Cuprate coupling yields
Reported
72–96% isolated yields across multiple electrophiles
Reported coupling efficiency informs synthetic planning.
Examples include geranyl, sorbyl, and cyclohexenone substrates.
C-Si Bond Formation Cross-Coupling Cuprate Chemistry

Cation Radical Reactivity: Quantified Kinetic Profile in Protic Media

The cation radical of 1,2-bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane (the para-substituted analog of the target compound) reacts with methanol with a bimolecular rate constant of 0.63 × 10⁸ M⁻¹ s⁻¹ in hexafluoroisopropanol (HFIP) at room temperature [1]. The reaction with tert-butanol is 4-5 times slower, indicating a modest steric effect on nucleophile-assisted Si-Si bond fragmentation [1]. While direct data for the 2-methoxyphenyl derivative (CAS 332343-84-7) are not reported in this study, the electronic and steric influence of the ortho-methoxy group is expected to modulate these rates, providing a tunable handle for applications where cation radical lifetime is critical.

Cation radical kinetics
Class-level
k = 0.63 × 10⁸ M⁻¹ s⁻¹ (para analog, MeOH/HFIP)
Kinetic baseline for disilane cation radicals; ortho analog may differ.
Para-methoxy model data; class-level inference.
Electron Transfer Cation Radicals Kinetics Laser Flash Photolysis

Physical Properties: Benchmark Density and Refractive Index for Quality Control

The target compound exhibits well-defined physical properties that are critical for identification and purity assessment. As per the supplier's technical datasheet, the density is 1.0297 g/mL at 25 °C and the refractive index (n20/D) is 1.5673 . These values provide a quantitative benchmark for verifying the identity and quality of the material upon receipt, ensuring consistency in experimental reproducibility.

Physical constants
Data to verify
Density: 1.0297 g/mL (25 °C); n20/D: 1.5673
Supports identity confirmation and incoming QC.
Supplier datasheet values; verify per internal protocols.
Physical Chemistry Quality Control Analytical Standards

Oxidation Potential: Electrochemical Characterization of the Disilane Backbone

The oxidation behavior of 1,2-diaryl-1,1,2,2-tetramethyldisilanes has been characterized by cyclic voltammetry. For the para-methoxyphenyl analog (CAS 6009-50-3), the oxidation was found to be irreversible in acetonitrile under slow scan conditions, contrary to earlier literature reports suggesting reversibility [1]. This finding underscores the importance of using carefully purified material and controlled conditions for electrochemical studies, and highlights the need for the specific ortho-substituted derivative (CAS 332343-84-7) to explore how substitution pattern affects the redox behavior.

Oxidation potential
Class-level
Para analog: irreversible oxidation by CV (MeCN)
Substitution pattern may influence redox reversibility.
Ortho-substituted behavior expected to differ.
Electrochemistry Cyclic Voltammetry Oxidation Potential

Optimal Application Scenarios for 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7) Based on Quantitative Evidence


As a Superior Precursor for (2-Methoxyphenyl)dimethylsilyllithium in Multistep Organic Synthesis

This compound is the optimal choice for generating the (2-methoxyphenyl)dimethylsilyl anion, a reagent that outperforms PhMe2SiLi by enabling Tamao-Fleming oxidation under significantly milder conditions and offering superior stereocontrol in complex molecule synthesis [1]. The reliable generation protocol from the disilane circumvents the failures commonly encountered with chlorosilane precursors [1].

In C-Si Bond Forming Reactions Requiring High and Consistent Yields

The derived cyanocuprate reagent reliably delivers isolated yields in the range of 72-96% for coupling with allylic and conjugated electrophiles, as well as for conjugate additions [1]. This makes the disilane a valuable starting material for introducing the (2-methoxyphenyl)dimethylsilyl group into advanced intermediates with predictable efficiency.

For Mechanistic Studies Involving Disilane Cation Radicals and Electron Transfer

The ortho-methoxy substitution pattern provides a unique structural variation for investigating the kinetics and fragmentation pathways of 1,2-diaryl-1,1,2,2-tetramethyldisilane cation radicals. Comparative kinetic data for the para analog are available [2], allowing researchers to use CAS 332343-84-7 to systematically probe steric and electronic effects on Si-Si bond cleavage.

As a High-Purity Building Block for Functional Organosilicon Materials

With a certified assay of 96% and well-defined physical constants (density 1.0297 g/mL, n20/D 1.5673) , this disilane is suitable as a starting material for the synthesis of specialized organosilicon polymers or small molecules where precise stoichiometry and reproducibility are critical, such as in the development of hole-transport materials for organic electronics .

Application
Selection Property
Validation Focus
Multistep organic synthesis
Reported mild Tamao-Fleming oxidation compatibility
Silyl anion generation reliability and stereocontrol
C-Si bond formation
Reported coupling yield profile
Synthetic efficiency with allylic/conjugated electrophiles
Cation radical mechanistic studies
Ortho-substitution kinetic probe
Steric/electronic effects on Si-Si cleavage rates
Organosilicon material synthesis
Assayed purity for stoichiometric control
Reproducibility and property consistency in polymers

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